molecular formula C18H17ClN4OS B5820771 N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5820771
M. Wt: 372.9 g/mol
InChI Key: VNWUAIJZRUMCTI-RGVLZGJSSA-N
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Description

N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-based hydrazone derivative characterized by:

  • Core structure: A 1-ethyl-substituted benzimidazole ring linked via a sulfanyl group to an acetohydrazide moiety.
  • Substituents: An (E)-configured imine group (-CH=N-) attached to a 3-chlorophenyl ring.
  • Synthesis: Likely synthesized via condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 3-chlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid, analogous to methods in and .

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-23-16-9-4-3-8-15(16)21-18(23)25-12-17(24)22-20-11-13-6-5-7-14(19)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUAIJZRUMCTI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including those similar to N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against bacterial strains, suggesting that modifications in the structure can enhance their activity against pathogens .

Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. These studies often focus on the mechanism of action, which may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects
Several studies have documented the anti-inflammatory activities of benzimidazole derivatives. The presence of specific substituents on the phenyl ring can influence the compound's ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the benzene and benzimidazole rings can significantly alter biological activity. For example, introducing electron-withdrawing groups enhances antimicrobial and anticancer activities .

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound:

Study Findings
Sethi et al. (2017)Reported significant analgesic and anti-inflammatory activities for similar benzimidazole derivatives .
Pharmacologic Evaluation (2021)Demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial StudyShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzimidazole-derived hydrazones. Key structural variants and their implications include:

Compound Substituents Key Differences Biological Activity
Target Compound 3-Chlorophenyl Reference structure Not explicitly reported in evidence; inferred from analogues.
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(3-hydroxyphenyl)methylidene]acetohydrazide 3-Hydroxyphenyl -OH group enhances polarity; potential for hydrogen bonding. Antimicrobial activity likely modulated by phenolic OH interactions.
2-(Benzimidazol-2-ylsulfanyl)-N′-(4-fluorophenylmethylidene)acetohydrazide 4-Fluorophenyl -F substituent (electron-withdrawing); may improve membrane penetration. MIC: 13.3 µM (E. coli), 26.6 µM (K. pneumoniae) .
N′-(3-Nitrobenzylidene)-2-(5-methoxy-2-methylindol-3-yl)acetohydrazide 3-Nitrophenyl + indole core Nitro group increases electrophilicity; indole core may enhance DNA intercalation. Demonstrated chemoprotective effects against cisplatin-induced organ damage in rats .
N′-(3,4-Dihydroxyphenylmethylidene)-2-(coumarin-4-ylamino)acetohydrazide 3,4-Dihydroxyphenyl + coumarin Catechol group improves antioxidant capacity; coumarin adds fluorescence. Moderate antimicrobial activity (zone inhibition: 12–14 mm) .

Spectroscopic and Crystallographic Characterization

  • NMR/HRMS : Standard for confirming hydrazone formation (e.g., disappearance of -NH₂ signals in ¹H NMR ).
  • X-ray crystallography : Used in structurally related compounds (e.g., ) to confirm (E)-configuration and planarity of the imine group.

Computational Studies

  • Molecular docking () highlights the role of substituents in binding to enzymes (e.g., cyclooxygenase-2). The 3-chloro group in the target compound may enhance hydrophobic interactions compared to -OH or -OCH₃ analogues .

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a condensation reaction involving 3-chlorobenzaldehyde and 1-ethyl-2-mercaptobenzimidazole, followed by acetylation. The reaction typically employs solvents such as ethanol or methanol under reflux conditions to yield the desired hydrazide derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including those similar to this compound.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHEPG210.28FAK inhibition
Compound BA54922.19ERK1/2 pathway
N'-[(E)-(3-chlorophenyl)methylidene]-2-...TBDTBDTBD

Studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The mechanism often involves the inhibition of key signaling pathways such as FAK and ERK1/2, which are crucial for cancer cell survival and proliferation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated through MTT assays. Preliminary findings suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells, although specific IC50 values are yet to be determined.

Case Studies

A case study involving a series of synthesized hydrazone derivatives demonstrated their effectiveness in reducing tumor growth in xenograft models. The study utilized a control group treated with standard chemotherapy agents for comparison. Results indicated that certain derivatives exhibited superior efficacy in tumor reduction compared to traditional treatments .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have shown to inhibit focal adhesion kinases (FAK), leading to reduced cell migration and invasion.
  • Induction of Apoptosis : The compound may activate caspase pathways, promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, particularly G1/S transition.

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